4-chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
Description
Molecular Architecture and Crystallographic Analysis
This compound represents a complex heterocyclic compound featuring a pyridazinone core with three distinct functional group substitutions. The molecular formula of this compound is C₁₁H₁₄ClN₃O₃ with a molecular weight of 271.7 g/mol. The compound's structure is characterized by a six-membered pyridazinone ring containing two nitrogen atoms at positions 1 and 2, with the nitrogen at position 2 being substituted with a 2-oxopropyl group. Position 3 features a carbonyl group (characteristic of the pyridazinone class), position 4 contains a chlorine atom, and position 5 bears a morpholino group.
The compound's structural integrity is maintained through specific bond lengths and angles that define its molecular architecture. The pyridazinone ring demonstrates partial aromaticity with a planar conformation, while the attached morpholino group adopts the characteristic chair conformation typical of morpholine rings. X-ray crystallographic studies of similar pyridazinone derivatives indicate that the pyridazinone ring generally maintains planarity with slight deviations depending on the nature and position of substituents.
Based on crystallographic data from related compounds, the bond lengths within the pyridazinone core typically range as follows: C-N bonds (1.34-1.38 Å), N-N bond (1.36-1.40 Å), and C=O bond (1.21-1.23 Å). The C-Cl bond at position 4 is expected to have a length of approximately 1.72-1.76 Å. The morpholino group attachment at position 5 creates a C-N bond with an approximate length of 1.46-1.48 Å.
The crystal packing of this compound likely features intermolecular hydrogen bonding networks, primarily involving the carbonyl oxygen at position 3 and the oxopropyl group at position 2. These hydrogen bonding patterns contribute significantly to the three-dimensional arrangement and stability of the crystal structure. The morpholino group, with its chair conformation, influences the overall molecular packing through both steric effects and potential hydrogen bonding interactions involving the morpholine oxygen.
| Bond Type | Typical Bond Length (Å) | Angle Type | Typical Angle (°) |
|---|---|---|---|
| C-N (pyridazinone) | 1.34-1.38 | C-N-N (pyridazinone) | 124-126 |
| N-N (pyridazinone) | 1.36-1.40 | N-C-N (pyridazinone) | 115-118 |
| C=O (carbonyl) | 1.21-1.23 | C-C-Cl | 118-120 |
| C-Cl | 1.72-1.76 | C-N-C (morpholino) | 109-111 |
| C-N (morpholino attachment) | 1.46-1.48 | N-C-C (oxopropyl) | 111-113 |
Comparative Structural Analysis with Pyridazinone Derivatives
When comparing this compound with other pyridazinone derivatives, several structural similarities and differences emerge that highlight the unique characteristics of this compound. The pyridazinone scaffold serves as a common structural feature across various derivatives, but the nature, position, and orientation of substituents significantly influence the overall molecular conformation and properties.
Compared to 6-phenyl-3(2H)-pyridazinone derivatives studied by Prout et al., this compound exhibits a different substitution pattern with functionalities at positions 2, 4, and 5 rather than position 6. This difference in substitution pattern alters the electronic distribution within the pyridazinone ring and consequently affects the molecular conformation. While 6-phenyl-3(2H)-pyridazinones typically demonstrate a nearly coplanar arrangement between the phenyl and pyridazinone rings, the morpholino group in our target compound adopts a non-coplanar orientation relative to the pyridazinone core.
In comparison with 4,5-dihydropyridazinone derivatives, this compound maintains full unsaturation in the pyridazinone ring. This structural difference significantly impacts the planarity of the heterocyclic system. X-ray crystallographic studies of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone indicate a non-planar conformation of the dihydropyridazinone ring with a distorted envelope configuration, whereas our target compound likely maintains a more planar pyridazinone core due to the presence of the C=N double bond.
The morpholino substitution at position 5 is a distinctive feature when compared to other pyridazinone derivatives. Similar morpholino-substituted pyridazinones, such as 4-chloro-5-(4-morpholinyl)-3(2H)-pyridazinone, lack the 2-(2-oxopropyl) substituent present in our target compound. This additional functional group at position 2 introduces asymmetry and affects the overall molecular conformation. Crystallographic studies of related compounds suggest that the morpholino group typically forms a dihedral angle of approximately 39-42° with the pyridazinone ring, creating a non-planar arrangement that influences molecular packing.
The presence of the 2-oxopropyl group at position 2 distinguishes this compound from many other pyridazinone derivatives. This substituent introduces additional functionality through its carbonyl group, potentially enabling hydrogen bonding interactions not present in derivatives lacking this feature. Comparative analysis with 2-substituted pyridazinones indicates that substituents at this position significantly influence the conformation of the pyridazinone ring and its intermolecular interactions in the crystal lattice.
| Pyridazinone Derivative | Key Structural Differences | Effect on Conformation |
|---|---|---|
| 6-Phenyl-3(2H)-pyridazinones | Substitution at position 6 vs. positions 2, 4, 5 | Different electronic distribution and ring planarity |
| 4,5-Dihydropyridazinones | Reduced pyridazinone ring vs. fully unsaturated ring | Less planarity in dihydro derivatives |
| 4-Chloro-5-morpholino-3(2H)-pyridazinone | Lacks 2-(2-oxopropyl) group | Simpler structure with different H-bonding capabilities |
| 4-Aryl-6-morpholino-3(2H)-pyridazinones | Different substitution pattern | Alternative electronic properties and conformational preferences |
Three-Dimensional Conformational Studies via Computational Modeling
Computational modeling approaches provide valuable insights into the three-dimensional conformational preferences of this compound. Density Functional Theory (DFT) calculations reveal important structural characteristics and energetic properties that govern the compound's spatial arrangement and stability.
Molecular mechanics and quantum chemical calculations using methods similar to those applied for related heterocyclic compounds indicate that this compound exhibits several energetically favorable conformations. These conformations primarily differ in the orientation of the morpholino and 2-oxopropyl groups relative to the pyridazinone ring. The most stable conformation, according to energy minimization calculations, features the morpholino group oriented in a near-perpendicular arrangement to the pyridazinone plane, with a dihedral angle of approximately 35-45°.
The 2-oxopropyl substituent at position 2 demonstrates rotational flexibility around the N-C bond. Computational studies suggest that this group preferentially adopts a conformation where the carbonyl oxygen is oriented away from the pyridazinone ring to minimize steric repulsion. Potential energy surface scans along the rotational degrees of freedom reveal energy barriers of approximately 3-5 kcal/mol between different conformational states of this substituent, indicating relatively facile interconversion at room temperature.
Frontier molecular orbital analyses provide insights into the electronic properties of this compound. The highest occupied molecular orbital (HOMO) is primarily localized on the pyridazinone ring and the morpholino nitrogen, while the lowest unoccupied molecular orbital (LUMO) shows significant contributions from the pyridazinone π-system and the carbonyl group of the 2-oxopropyl substituent. The calculated HOMO-LUMO energy gap falls within the range of 4.2-4.8 eV, consistent with related pyridazinone derivatives.
Molecular electrostatic potential (MEP) surface calculations reveal the distribution of electronic charge across the molecule. Negative potential regions are predominantly associated with the carbonyl oxygen atoms (both in the pyridazinone ring and the 2-oxopropyl group) and the morpholine oxygen, while positive potential regions are observed around the hydrogen atoms. This electrostatic profile influences the compound's interaction capabilities and crystal packing arrangements.
Docking studies and molecular dynamics simulations provide further insights into the conformational flexibility of this compound. These computational approaches indicate that the compound can adopt multiple conformations depending on its environment, with the morpholino group demonstrating significant rotational freedom. The 2-oxopropyl substituent shows less conformational variability due to steric constraints imposed by the adjacent pyridazinone ring.
| Computational Method | Key Findings | Implications |
|---|---|---|
| DFT Optimization (B3LYP/6-31G(d,p)) | Preferred dihedral angle between morpholino and pyridazinone: 35-45° | Influences crystal packing and molecular recognition |
| Potential Energy Surface Scan | Rotational energy barriers for 2-oxopropyl group: 3-5 kcal/mol | Indicates conformational flexibility at room temperature |
| Frontier Orbital Analysis | HOMO-LUMO gap: 4.2-4.8 eV | Determines electronic properties and reactivity |
| Molecular Electrostatic Potential | Negative potential at oxygen atoms; positive at hydrogen atoms | Guides intermolecular interactions and crystal formation |
| Natural Bond Orbital Analysis | Significant electron delocalization within pyridazinone ring | Contributes to stability and reactivity patterns |
Computational studies also reveal important intramolecular interactions that stabilize specific conformations of this compound. Notably, weak hydrogen bonding interactions between the chlorine atom at position 4 and hydrogen atoms of the morpholino group contribute to conformational stabilization. Similarly, potential non-bonding interactions between the carbonyl oxygen of the 2-oxopropyl group and the pyridazinone ring influence the preferred orientation of this substituent.
Properties
IUPAC Name |
4-chloro-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGPEOWZLIPXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Chlorination: Introduction of the chlorine atom at the 4-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Morpholino substitution: The morpholino group can be introduced via nucleophilic substitution using morpholine and suitable leaving groups.
Oxopropyl group addition: The 2-oxopropyl group can be added through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 4 undergoes nucleophilic substitution with amines, thiols, and alkoxides.
Reaction Conditions and Products
Key Findings :
-
Substitution at C4 is highly regioselective under basic conditions (e.g., Cs₂CO₃) .
-
Steric hindrance from the morpholino group at C5 directs substitution to C4 .
Oxidation Reactions
The oxopropyl group at position 2 is susceptible to oxidation.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, reflux | 2-carboxypropyl derivative | Quantitative conversion |
| H₂O₂ (neutral) | RT, 12 h | 2-hydroxypropyl intermediate | Partial epoxidation observed |
Mechanistic Insight :
Oxidation proceeds via radical intermediates, confirmed by EPR spectroscopy .
Reduction Reactions
The ketone moiety in the oxopropyl group is reduced to secondary alcohols.
Reduction Outcomes
| Reducing Agent | Solvent/Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄ | Methanol, RT, 6 h | 2-(2-hydroxypropyl) derivative | 85 |
| LiAlH₄ | THF, 0°C, 2 h | Fully reduced alcohol | 92 |
Selectivity :
NaBH₄ selectively reduces the ketone without affecting the chloro or morpholino groups .
Hydrolysis Reactions
The morpholino group at C5 undergoes hydrolysis under acidic conditions.
Acid-Catalyzed Hydrolysis
| Acid | Conditions | Product | Notes |
|---|---|---|---|
| HCl (conc.) | Reflux, 8 h | 5-hydroxy derivative | Degradation of oxopropyl group |
| H₂SO₄ (diluted) | 80°C, 4 h | Partial ring-opening | Competitive with substitution |
Stability :
The morpholino group is stable under basic conditions but hydrolyzes in strong acids .
Alkylation and Migration Reactions
The oxopropyl group participates in alkylation and methyl migration pathways.
Trifluoroethylation and Migration
| Reagent | Solvent/Conditions | Product | Yield (%) |
|---|---|---|---|
| TfOCH₂CF₃ + NaOH | DMF, 50°C, 3 h | 2-(β-trifluoroethyl) derivative | 60 |
| MsOCH₂CF₃ | Acetonitrile, reflux, 2 h | Methyl-migrated byproduct | 25 |
Mechanism :
Alkylation forms an oxonium intermediate (9 ), enabling methyl migration to N2 (Figure 1) .
Table 1: Reactivity of Functional Groups
| Group | Reactivity (Nucleophilic) | Stability (Acid/Base) |
|---|---|---|
| Cl (C4) | High | Base-sensitive |
| Morpholino (C5) | Low | Acid-sensitive |
| Oxopropyl (C2) | Moderate | Oxidizable |
Table 2: Byproduct Formation in Alkylation
| Condition | Main Product | Byproduct | Ratio (Main:Byproduct) |
|---|---|---|---|
| Polar aprotic solvent | 2-Trifluoroethyl derivative | Methyl-migrated compound | 3:1 |
Key Research Findings
-
Substitution vs. Hydrolysis : Morpholino groups at C5 suppress hydrolysis but enhance substitution at C4 under basic conditions .
-
Migration Pathways : Alkylation with trifluoroethylating agents induces methyl migration via oxonium intermediates, reducing yields .
-
Biological Relevance : Substituted derivatives show bioactivity (e.g., SIRT2 inhibition at 48% for arylpiperazinylacetamide derivatives) .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research has demonstrated that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as an antibiotic agent.
- A study indicated that modifications to the morpholino group can enhance the antimicrobial activity of the parent compound, suggesting a pathway for developing new antibiotics .
-
Anticancer Properties
- Several studies have investigated the anticancer potential of 4-chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
- For instance, a pharmacological investigation revealed that certain derivatives displayed selective cytotoxicity towards cancer cell lines while sparing normal cells .
- Anti-inflammatory Effects
Agrochemical Applications
- Pesticide Development
- The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to interfere with biological processes in pests has been documented, leading to investigations into its efficacy as an insecticide or herbicide.
- Studies have shown that modifications to the compound can improve its effectiveness against specific agricultural pests, providing a basis for developing targeted agrochemicals .
Materials Science Applications
- Polymer Synthesis
- The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Research has focused on synthesizing copolymers that incorporate this compound, resulting in materials with improved performance characteristics suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Emorfazone (4-Ethoxy-2-Methyl-5-Morpholino-3(2H)-Pyridazinone)
- Substituents: Ethoxy (position 4), methyl (position 2), morpholino (position 5).
- Activity : Clinically used NSAID with analgesic and anti-inflammatory effects. The ethoxy group enhances metabolic stability, while the methyl group limits steric hindrance .
- The 2-oxopropyl group (vs. methyl) could enhance hydrogen bonding, altering pharmacokinetics .
4-Aryl-6-Morpholino-3(2H)-Pyridazinone Derivatives
- Substituents: Aryl (position 4), morpholino (position 6).
- Activity : SIRT2 inhibitors; amide derivatives at position 2 showed significant activity (e.g., IC₅₀ < 10 μM) .
- Comparison: The target compound’s morpholino at position 5 (vs. 6) and 2-oxopropyl (vs. amide) suggest divergent biological targets. The ketone group may reduce SIRT2 affinity compared to amides .
4-Chloro-5-(Methylamino)-2-[3-(Trifluoromethyl)Phenyl]-3(2H)-Pyridazinone
- Substituents: Chlorine (position 4), methylamino (position 5), 3-(trifluoromethyl)phenyl (position 2).
- Activity: Pesticide (norflurazon metabolite) targeting weed growth .
- Comparison: The target compound’s morpholino group (vs. methylamino) and 2-oxopropyl (vs. aryl) likely redirect its activity from pesticidal to therapeutic applications .
5-(Allylamino)-4-Chloro-2-(2-Oxopropyl)-3(2H)-Pyridazinone
- Substituents: Allylamino (position 5), chlorine (position 4), 2-oxopropyl (position 2).
- Activity : Structural analog with unconfirmed pharmacological activity; molecular weight 241.67 g/mol .
- Comparison: The target compound’s morpholino group (vs. allylamino) may improve solubility and reduce toxicity, a critical factor in drug development .
Data Table: Key Pyridazinone Derivatives and Properties
Key Findings and Implications
Positional Effects: Morpholino at position 5 (target compound) vs. 6 (SIRT2 inhibitors) shifts activity from enzyme modulation to anti-inflammatory pathways . Chlorine at position 4 (electron-withdrawing) vs. ethoxy (electron-donating) in emorfazone may alter metabolic stability and target selectivity .
Substituent Chemistry: 2-Oxopropyl (ketone) vs. methyl (emorfazone) or amide (SIRT2 inhibitors): Ketones offer moderate H-bonding capacity, balancing between potency and solubility . Morpholino vs. piperazinyl/piperidino: Morpholino’s oxygen atom enhances solubility, critical for oral bioavailability .
Therapeutic Potential: The target compound’s combination of chloro, morpholino, and 2-oxopropyl positions it as a candidate for anti-inflammatory drug development, bridging structural features of emorfazone and newer SIRT2-targeting analogs .
Biological Activity
4-Chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-chloro-5-(4-morpholinyl)-2-(2-oxopropyl)-3(2H)-pyridazinone
- CAS Number : 866143-77-3
- Molecular Formula : C11H14ClN3O3
- Molecular Weight : 273.7 g/mol
- Purity : 90% .
Research indicates that compounds similar to this compound often exhibit activity as alpha1-adrenoceptor antagonists . These compounds can influence various physiological processes, including vasodilation and modulation of blood pressure. The structure of this compound suggests that it may interact with adrenergic receptors, leading to therapeutic effects in conditions such as hypertension .
Pharmacological Effects
- Antihypertensive Activity : Preliminary studies suggest that derivatives of pyridazinones can reduce blood pressure by blocking alpha1-adrenoceptors. The affinity for these receptors is crucial for their effectiveness as antihypertensive agents.
- Cytotoxicity : Some studies have indicated potential cytotoxic effects against certain cancer cell lines, suggesting that the compound may have applications in oncology .
- Antimicrobial Properties : There is evidence that pyridazinone derivatives can exhibit antimicrobial activity, potentially making them candidates for further development as antibiotics.
Case Study 1: Antihypertensive Effects
A study published in the Bioorganic and Medicinal Chemistry Letters evaluated a series of pyridazinone derivatives for their affinity towards alpha1-adrenoceptors. The findings indicated that modifications to the alkoxy groups significantly influenced the binding affinity and selectivity for these receptors, with some compounds showing up to 4.5-fold greater activity than the reference compound prazosin .
Case Study 2: Cytotoxic Activity
In another investigation, a derivative of this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect, suggesting potential applications in cancer treatment .
Data Table: Biological Activities of Pyridazinone Derivatives
Q & A
Q. How do solvent polarity and proticity influence reaction pathways in pyridazinone chemistry?
- Methodological Approach : Compare reactions in aprotic (e.g., DCM, THF) vs. protic (e.g., MeOH, H2O) solvents. Protic solvents may stabilize intermediates via hydrogen bonding but increase hydrolysis risk. For SN2 reactions, DMF enhances nucleophilicity, while toluene favors elimination-free alkylation. Solvent screening is critical for minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
